molecular formula C26H29NO6S B281047 Methyl 5-{(cyclohexylcarbonyl)[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{(cyclohexylcarbonyl)[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281047
M. Wt: 483.6 g/mol
InChI Key: VUWRTPNKGWFANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{(cyclohexylcarbonyl)[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 5-{(cyclohexylcarbonyl)[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also modulate the immune system and enhance the body's ability to fight against cancer and viral infections.
Biochemical and Physiological Effects
Methyl 5-{(cyclohexylcarbonyl)[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 5-{(cyclohexylcarbonyl)[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its potential as a therapeutic agent for various diseases. However, the compound has certain limitations, such as its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on Methyl 5-{(cyclohexylcarbonyl)[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, Methyl 5-{(cyclohexylcarbonyl)[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of Methyl 5-{(cyclohexylcarbonyl)[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 5-amino-2-methylbenzofuran-3-carboxylic acid with cyclohexanecarbonyl chloride and 2,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine and dichloromethane. The reaction proceeds under reflux conditions for several hours to yield the desired product.

Scientific Research Applications

Methyl 5-{(cyclohexylcarbonyl)[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis.

properties

Molecular Formula

C26H29NO6S

Molecular Weight

483.6 g/mol

IUPAC Name

methyl 5-[cyclohexanecarbonyl-(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H29NO6S/c1-16-10-13-23(17(2)14-16)34(30,31)27(25(28)19-8-6-5-7-9-19)20-11-12-22-21(15-20)24(18(3)33-22)26(29)32-4/h10-15,19H,5-9H2,1-4H3

InChI Key

VUWRTPNKGWFANQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4)C

Origin of Product

United States

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